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Compound of Interest

Compound Name:
5-(Chloromethyl)-2-

(trifluoromethyl)pyrimidine

CAS No.: 944901-26-2

Cat. No.: B1358016

Get Quote

Executive Summary
Compound Name: 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine CAS Number: 944901-

26-2 Molecular Formula: C

H

ClF

N

Molecular Weight: 196.56 g/mol [1]

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, MS, IR)

required to validate the identity and purity of 5-(Chloromethyl)-2-(trifluoromethyl)pyrimidine.

As a highly reactive electrophile, this compound serves as a "warhead" for introducing the
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trifluoromethyl-pyrimidine motif into drug scaffolds. Accurate characterization is essential due to

its tendency to hydrolyze or dimerize under improper storage.

Synthesis & Structural Context
To understand the spectroscopic data, one must understand the compound's origin. It is

typically synthesized via the chlorination of its alcohol precursor, (2-(trifluoromethyl)pyrimidin-5-

yl)methanol (CAS 608515-90-8), using reagents such as thionyl chloride (

) or methanesulfonyl chloride (

).

Synthesis Pathway Diagram
The following workflow illustrates the conversion and the critical quality control (QC) points

where spectroscopy is applied.
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Figure 1: Synthetic pathway from the alcohol precursor to the target chloride, highlighting the

risk of hydrolysis.

Spectroscopic Characterization
The structural integrity of the compound relies on three key features: the symmetry of the

pyrimidine ring, the electronegativity of the trifluoromethyl group, and the diagnostic

chloromethyl shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the pyrimidine ring (C
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local symmetry) simplifies the aromatic region, while the electron-withdrawing CF

group significantly deshields the ring protons.

Predicted

H NMR Data (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (C4, C6) 8.95 – 9.15 Singlet (s) 2H

The two protons

are chemically

equivalent. The

strong electron-

withdrawing

effect of the 2-CF

group and the

ring nitrogens

shifts these

significantly

downfield

compared to

unsubstituted

pyrimidine (

9.2 ppm).

CH

-Cl
4.65 – 4.75 Singlet (s) 2H

Diagnostic

benzylic-like

methylene peak.

The chlorine

atom deshields

this position

relative to the

alcohol precursor

(

4.8 ppm for CH

OH, but shifts

vary with

solvent).

C NMR Data (100 MHz, CDCl
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)

Position
Shift (

, ppm)

Splitting (

)
Assignment Logic

C2 (Ipso) 158.0

Quartet (

38 Hz)

Directly bonded to CF

; shows characteristic

C-F coupling.

C4, C6 156.5 Singlet

High frequency due to

adjacent Nitrogen

atoms.

C5 132.0 Singlet

The quaternary

carbon bearing the

chloromethyl group.

CF
119.5

Quartet (

275 Hz)

Typical shift for

trifluoromethyl groups

on heteroaromatics.

CH

-Cl
40.5 Singlet

Diagnostic alkyl

chloride carbon.

F NMR Data (376 MHz, CDCl

)
Shift:

-68.0 to -71.0 ppm

Multiplicity: Singlet (s)

Note: This is the cleanest method to assess purity. A second peak near -70 ppm often

indicates hydrolysis to the alcohol or formation of the ether dimer.

Mass Spectrometry (MS)
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Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)

Molecular Ion: Calculated for C

H

ClF

N

= 196.00

Observed Peaks:

m/z 196/198: The parent ion

or

will display the characteristic 3:1 intensity ratio of Chlorine isotopes (

Cl /

Cl).

m/z 161: Loss of Chlorine

, often followed by ring fragmentation.

Infrared (IR) Spectroscopy
C-F Stretch: Strong bands in the 1100–1200 cm

region.

C-Cl Stretch: Distinct band around 700–750 cm

.

Absence of O-H: Crucial for QC. A broad stretch at 3200–3500 cm

indicates the presence of the precursor alcohol or moisture contamination.
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Quality Control & Stability Protocol
Researchers must treat this compound as a reactive intermediate. It is prone to hydrolysis

(releasing HCl) and nucleophilic attack.

Purity Assessment Decision Tree
Use the following logic to determine if the batch is suitable for use in subsequent synthesis

(e.g., TRP antagonist preparation).

Sample Analysis
(1H NMR & 19F NMR)

Is broad singlet present
at >3.0 ppm (OH)?

Is CH2 peak split or
shifted > 4.8 ppm?

No

FAIL:
Recrystallize/Purify

Yes (Alcohol Impurity)

PASS:
Proceed to Synthesis

No Yes (Hydrolysis/Dimer)

Click to download full resolution via product page

Figure 2: Quality Control decision logic based on proton NMR signals.

Handling Recommendations
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

Solvents: Avoid nucleophilic solvents (e.g., Methanol, Water) for storage. Use anhydrous

DCM or THF for reactions.
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Safety: The compound is a potent alkylating agent. Double-gloving and use of a fume hood

are mandatory to prevent potential mutagenic exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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